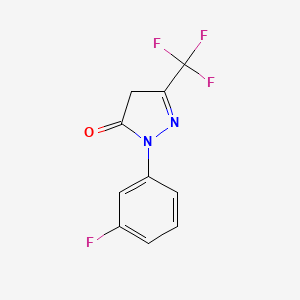

![molecular formula C13H15F3N2O B6329017 2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine CAS No. 1240575-10-3](/img/structure/B6329017.png)

2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

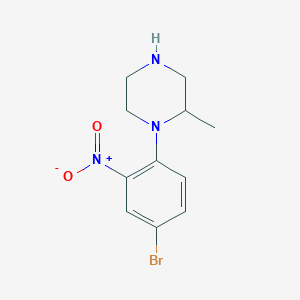

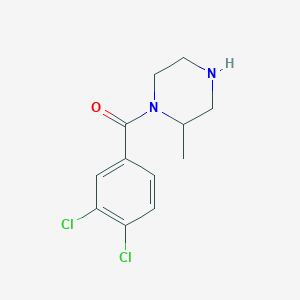

“2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine” is a chemical compound with the molecular formula C13H15F3N2O . It is related to 2-Methyl-3-(trifluoromethyl)benzoyl chloride .

Molecular Structure Analysis

The molecular structure of “2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine” consists of a piperazine ring, which is a heterocyclic amine, attached to a benzoyl group that carries a trifluoromethyl substituent .Scientific Research Applications

Medicine: Antidepressant and Antipsychotic Agent Development

This compound has been identified as a structural unit in a variety of promising drugs, particularly in the realm of mental health. It is found in the development of new antidepressants and antipsychotics, where its unique structure contributes to the modulation of neurotransmitter systems .

Agriculture: Pesticide and Fungicide Synthesis

In agriculture, “2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine” serves as an intermediate in the synthesis of pesticides and fungicides. Its trifluoromethyl group is particularly effective in enhancing the biological activity of these compounds against a wide range of agricultural pests .

Materials Science: Polymer Additive

The compound’s robust chemical structure makes it suitable as an additive in polymer synthesis, where it can impart desirable properties such as resistance to degradation, thermal stability, and improved mechanical strength .

Environmental Science: Environmental Remediation

Research has explored the use of this compound in environmental remediation processes. Its chemical properties allow it to interact with pollutants, facilitating their breakdown or removal from contaminated sites .

Biochemistry: Enzyme Inhibition Studies

“2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine” is utilized in biochemistry for studying enzyme inhibition. Its ability to bind to active sites can shed light on the mechanisms of action of various enzymes, which is crucial for drug development .

Pharmacology: Kinase Inhibitor Research

In pharmacology, this compound is part of the ongoing research to develop kinase inhibitors, which are important in the treatment of cancers and other diseases. It has been used to create potent inhibitors that show promise in targeting specific kinases involved in disease pathways .

Analytical Chemistry: Chromatographic Analysis

The compound’s distinct chemical signature enables its use in analytical chemistry, particularly in chromatographic techniques. It can serve as a standard or a derivative for the detection and quantification of various substances .

Chemical Engineering: Process Optimization

Finally, in chemical engineering, “2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine” is involved in process optimization. Its stability and reactivity are leveraged to improve the efficiency and yield of chemical manufacturing processes .

properties

IUPAC Name |

(2-methylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O/c1-9-8-17-5-6-18(9)12(19)10-3-2-4-11(7-10)13(14,15)16/h2-4,7,9,17H,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFHDFFCOCYYNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride](/img/structure/B6328948.png)

![3-Methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6328992.png)

![1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine](/img/structure/B6329001.png)

![2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6329014.png)